4-[3-Oxo-3-(pyridin-2-yl)prop-1-en-1-yl]benzonitrile
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Overview
Description
4-[3-Oxo-3-(pyridin-2-yl)prop-1-en-1-yl]benzonitrile is a chemical compound with the molecular formula C15H10N2O It is characterized by the presence of a pyridine ring and a benzonitrile group connected through a propenone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-Oxo-3-(pyridin-2-yl)prop-1-en-1-yl]benzonitrile typically involves the condensation of nicotinaldehyde with benzonitrile in the presence of a base such as sodium acetate. The reaction is carried out in a solvent like glacial acetic acid under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[3-Oxo-3-(pyridin-2-yl)prop-1-en-1-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or reduce the nitrile group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
4-[3-Oxo-3-(pyridin-2-yl)prop-1-en-1-yl]benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Mechanism of Action
The mechanism of action of 4-[3-Oxo-3-(pyridin-2-yl)prop-1-en-1-yl]benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the pyridine and benzonitrile groups allows for interactions with various biological molecules, influencing pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
3-(4-(3-Oxo-3-pyridin-2-yl-propenyl)-phenyl)-1-pyridin-2-yl-propenone: Similar structure with an additional pyridine ring.
4-(3-Oxo-3-(1-oxy-pyridin-2-yl)-propenyl)-benzonitrile: Similar structure with an oxygen substitution.
Uniqueness
4-[3-Oxo-3-(pyridin-2-yl)prop-1-en-1-yl]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable scaffold in the synthesis of novel compounds with desired properties.
Properties
CAS No. |
330559-51-8 |
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Molecular Formula |
C15H10N2O |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
4-(3-oxo-3-pyridin-2-ylprop-1-enyl)benzonitrile |
InChI |
InChI=1S/C15H10N2O/c16-11-13-6-4-12(5-7-13)8-9-15(18)14-3-1-2-10-17-14/h1-10H |
InChI Key |
SWRVERLDDWGACB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C=CC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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